molecular formula C17H22N2O2 B2398679 N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide CAS No. 1258711-24-8

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide

Cat. No.: B2398679
CAS No.: 1258711-24-8
M. Wt: 286.375
InChI Key: HCDNUJSRFRNKHO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide is a synthetic amide derivative characterized by a butanamide backbone with three distinct substituents:

  • N-cyclopropyl group: A strained three-membered hydrocarbon ring that may confer metabolic stability and conformational rigidity.
  • 4-(2-phenylethoxy) group: A lipophilic aromatic ether moiety linked via an ethoxy chain, likely influencing membrane permeability and hydrophobic interactions.

Molecular Formula: C₁₇H₂₃N₂O₂ (derived from structural analysis).
Molecular Weight: ~287 g/mol.

Synthesis likely involves nucleophilic substitution for the ether linkage and amide coupling for the N-substituents.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-11-12-19(16-8-9-16)17(20)7-4-13-21-14-10-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDNUJSRFRNKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCCOCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclopropylamine with a cyanomethylating agent, followed by the introduction of the phenylethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the butanamide structure through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The phenylethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide involves its interaction with specific molecular targets. The cyanomethyl and cyclopropyl groups may play a role in binding to enzymes or receptors, while the phenylethoxy moiety could influence the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related butanamide derivatives from pharmacopeial and commercial sources (Table 1). Key differences in substituents, molecular weight, and inferred properties are highlighted.

Table 1: Structural and Functional Comparison of Butanamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Properties/Applications
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide C₁₇H₂₃N₂O₂ 287 Cyanomethyl, cyclopropyl, 2-phenylethoxy High lipophilicity; potential CNS activity
N-(2-furylmethyl)-4-phenoxybutanamide C₁₅H₁₇NO₃ 259.3 Furylmethyl (aromatic oxygen), phenoxy Moderate polarity; supplier-listed
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-... butanamide Complex ~600 (estimated) Dimethylphenoxy, hydroxy, tetrahydro-pyrimidinyl, stereospecific centers High specificity; pharmacopeial candidate

Key Observations:

The cyclopropyl group may reduce metabolic degradation compared to linear alkyl chains (e.g., in N-(2-furylmethyl)-4-phenoxybutanamide) due to its rigid, strained structure .

Pharmacopeial Derivatives () :

  • Compounds with stereospecific centers (e.g., (R)-N-[(2S,4S,5S)-...) exhibit higher structural complexity, suggesting tailored biological targeting (e.g., enzyme inhibition) .
  • The tetrahydro-pyrimidinyl and hydroxy groups in these derivatives may enhance hydrogen-bonding interactions, improving binding affinity compared to the target compound’s simpler substituents .

Molecular Weight Trends :

  • The target compound (287 g/mol) falls within the "drug-like" molecular weight range (<500 g/mol), contrasting with the pharmacopeial derivatives (~600 g/mol), which may face challenges in bioavailability .

Commercial Availability: N-(2-furylmethyl)-4-phenoxybutanamide is listed in chemical supplier databases, indicating industrial relevance, whereas the target compound’s absence from such lists suggests it remains experimental .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : Multi-step synthesis is typical for such compounds. For example, substitution reactions under alkaline conditions (e.g., using 2-phenylethanol as a nucleophile) can introduce the phenylethoxy group, followed by cyclopropane ring formation via [2+1] cycloaddition. Cyanomethylation can be achieved using cyanoacetic acid derivatives under condensation agents like DCC or EDC . Optimization includes adjusting pH (e.g., alkaline for substitutions), temperature control (25–60°C), and catalyst selection (e.g., iron powder for nitro-group reductions, as in ). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the cyanomethyl, cyclopropyl, and phenylethoxy moieties. For example, the cyclopropyl group shows distinct proton splitting patterns (δ 0.5–1.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Differential Scanning Calorimetry (DSC) can determine melting points and crystallinity .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in experiments?

  • Methodological Answer : Measure solubility in solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods. LogP values can be determined via shake-flask experiments or computational tools (e.g., MarvinSketch). Stability under varying pH (e.g., 1–13) and temperatures (25–60°C) should be tested using accelerated degradation studies analyzed by HPLC. Hygroscopicity is assessed by exposing the compound to controlled humidity and monitoring mass changes .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions in IC50 values or receptor binding may arise from assay conditions (e.g., cell line variability, buffer composition). Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm results. Control for compound stability during assays by analyzing aliquots via LC-MS. Adjusting incubation times or concentrations (e.g., 1 nM–10 µM) can clarify dose-response relationships .

Q. How can computational modeling be applied to predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs) can identify potential binding pockets. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonds with the cyanomethyl group). Molecular Dynamics (MD) simulations (50–100 ns) assess binding stability. Validate predictions with mutagenesis studies or competitive binding assays .

Q. What experimental approaches are suitable for analyzing the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human or rodent liver microsomes (1 mg/mL protein) in NADPH-regenerating systems at 37°C. Sample at intervals (0–60 min) and quench with acetonitrile. Analyze metabolites via LC-MS/MS (e.g., Q-TOF). Identify cytochrome P450 isoforms involved using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can researchers optimize multi-step synthetic pathways for this compound to minimize side products?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like reaction time, temperature, and stoichiometry. For example, a 3² factorial design can optimize substitution and cyclopropanation steps. Monitor intermediates via TLC or inline IR spectroscopy. Employ protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions .

Q. What are the best practices for evaluating the photostability of this compound under laboratory lighting conditions?

  • Methodological Answer : Expose solid and solution forms to UV-A (320–400 nm) and visible light in a photostability chamber (ICH Q1B guidelines). Sample periodically and analyze degradation products via HPLC. Use quinine actinometry to quantify light exposure. Store light-sensitive samples in amber glass under inert atmosphere .

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